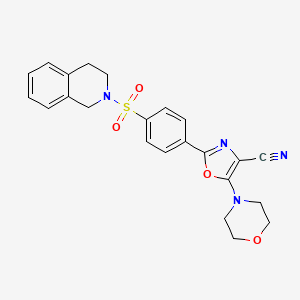

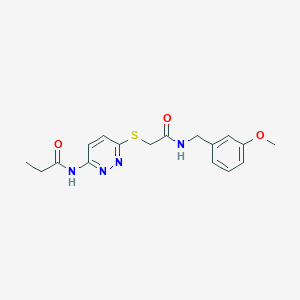

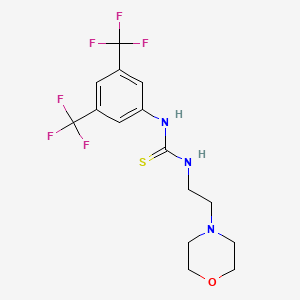

![molecular formula C17H18N6O4S B2872109 ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate CAS No. 863500-61-2](/img/structure/B2872109.png)

ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a triazolopyrimidine ring, a thioether, and an acetamido group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multistep reactions involving nucleophilic addition, cyclization, and substitution reactions . For instance, triazolopyrimidines can be synthesized from cyanoacetohydrazides .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine ring system is a common feature in many biologically active compounds .Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the various functional groups present. For example, the ester group could undergo hydrolysis, and the triazolopyrimidine ring might participate in various substitution reactions .Scientific Research Applications

Drug Discovery

The core structure of the compound, featuring a 1,2,3-triazole ring, is significant in medicinal chemistry. This moiety is known for its high chemical stability and ability to mimic an E or Z amide bond, making it valuable in the synthesis of various medicinal compounds . For instance, the triazole ring is present in drugs like Rufinamide , an anticonvulsant, and Tazobactam , a β-lactam antibiotic .

Organic Synthesis

In organic chemistry, the triazole ring serves as a versatile intermediate. It can undergo various reactions, including cycloadditions, substitutions, and more, enabling the synthesis of complex organic molecules. This compound could be used to introduce the triazole moiety into target molecules, enhancing their stability and reactivity .

Polymer Chemistry

The triazole ring’s stability and aromatic character make it an excellent candidate for incorporation into polymers. This can lead to the development of materials with enhanced thermal stability, mechanical strength, and chemical resistance. The compound could be utilized in the design of new polymeric materials .

Supramolecular Chemistry

Due to its strong dipole moment and hydrogen bonding ability, the triazole ring is often used in the construction of supramolecular structures. It can act as a building block for creating complex architectures that are held together by non-covalent interactions, which are crucial in the development of molecular machines and sensors .

Chemical Biology

In chemical biology, the compound could be employed for bioconjugation purposes. Its ability to form stable linkages with biomolecules without altering their function makes it a valuable tool for studying biological processes and developing targeted therapies .

Fluorescent Imaging

The triazole ring can be functionalized to exhibit fluorescent properties, making it useful in imaging applications. This compound could be used to create fluorescent probes that help in visualizing cellular structures and tracking biological events in real-time .

properties

IUPAC Name |

ethyl 2-[[2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4S/c1-3-27-14(25)8-18-13(24)9-28-17-15-16(19-10-20-17)23(22-21-15)11-4-6-12(26-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKIVYACMWGTDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide](/img/structure/B2872030.png)

![4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2872031.png)

![2-[1-(2-Phenoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2872047.png)

![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid](/img/structure/B2872048.png)